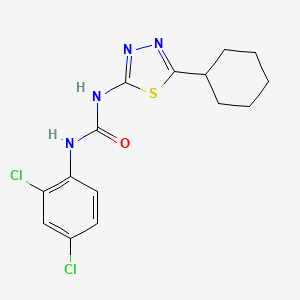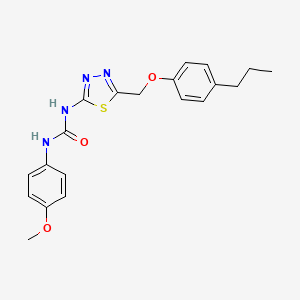![molecular formula C18H18N4O3S B3672308 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3672308.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10996162 g/mol and the complexity rating of the compound is 448. The solubility of this chemical has been described as <0.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea are β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea interacts with its targets by binding to them, thereby inhibiting their activity . This results in the prevention of amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase pathways . The downstream effects include the prevention of amyloid beta (Aβ) formation and reduction in the levels of phosphorylated forms of tau .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea’s action include the prevention of amyloid beta (Aβ) formation and reduction in the levels of phosphorylated forms of tau . These effects are beneficial in the treatment of Alzheimer’s Disease (AD) .
Análisis Bioquímico
Biochemical Properties
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The compound acts as an inhibitor of GSK-3β, thereby modulating its activity. Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea interacts with other biomolecules such as neuroendocrine markers and splicing factors, influencing their functions .
Cellular Effects
The effects of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea on various cell types and cellular processes are profound. In neuroblastoma cells, the compound has been shown to suppress cell growth and decrease the expression of neuroendocrine markers . It also impacts cell signaling pathways, particularly those involving GSK-3β, leading to alterations in gene expression and cellular metabolism. Furthermore, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea has been observed to influence cell function by modulating the activity of splicing factors and other proteins involved in cellular processes .
Molecular Mechanism
At the molecular level, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea exerts its effects through several mechanisms. The compound binds to GSK-3β, inhibiting its kinase activity and thereby affecting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those genes involved in cell growth and differentiation. Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea interacts with other biomolecules, such as splicing factors, altering their function and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function . Studies have shown that prolonged exposure to N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea can lead to sustained inhibition of GSK-3β and other target proteins, resulting in long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea .
Metabolic Pathways
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is involved in several metabolic pathways, primarily through its interaction with enzymes such as GSK-3β . The compound affects metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. Additionally, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea interacts with cofactors that are essential for its biochemical activity .
Transport and Distribution
Within cells and tissues, N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by its affinity for certain transporters, which can affect its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, such as GSK-3β, and for exerting its biochemical effects .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-13-9-7-12(8-10-13)11-16-21-22-18(26-16)20-17(23)19-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELZZIKKKXOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B3672225.png)
![1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B3672238.png)
![1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea](/img/structure/B3672244.png)
![1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B3672248.png)
![N-[4-(dimethylamino)naphthalen-1-yl]-3,5-dimethoxybenzamide](/img/structure/B3672266.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3672269.png)
![(4E)-4-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3672275.png)
![5-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3672279.png)
![1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3672280.png)
![1-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B3672286.png)


![1-(2,4-Dichlorophenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672310.png)
![1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B3672317.png)
